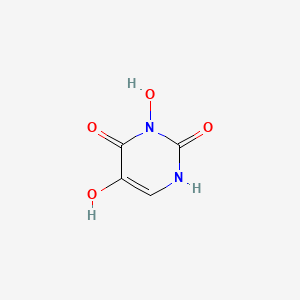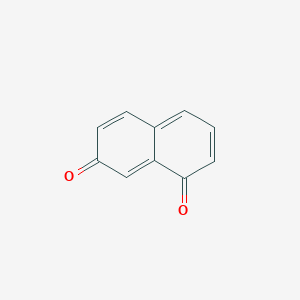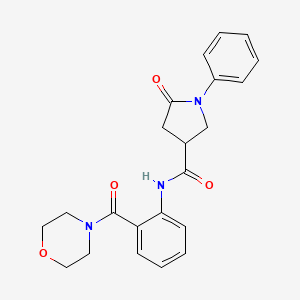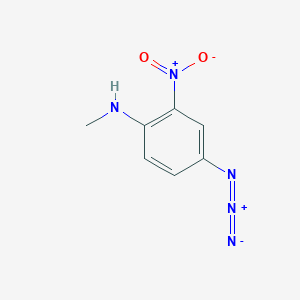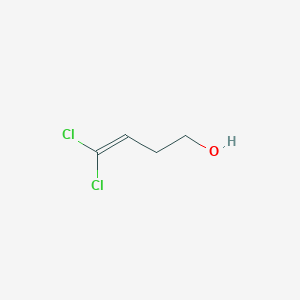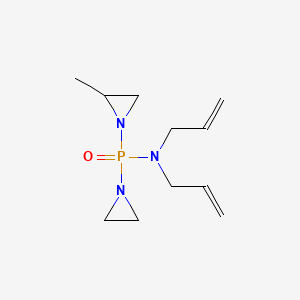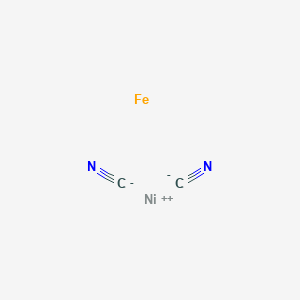
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts used in this reaction include yttrium triflate, tungstophosphoric acid, and iodine . The reaction conditions are generally mild, and the process can be carried out at room temperature or under reflux conditions, depending on the specific catalyst and substrate used .
Industrial Production Methods
In industrial settings, the production of 2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- may involve large-scale reactions using similar synthetic routes. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and selectivity of the desired product . Additionally, solvent-free conditions or the use of environmentally friendly solvents can be employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
科学研究应用
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biomolecules . Its ability to form stable thioacetal and dithiane derivatives makes it useful in protecting sensitive functional groups during chemical synthesis .
相似化合物的比较
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Fudiolan
- Fuji 1
- Fujione
- Isoprothiolane
- NKK 100
- NNF-109
- SS 11946
Uniqueness
2-Propanethione, 1-(1,3-dithiolan-2-ylidene)- is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in chemical synthesis . Its ability to form stable thioacetal and dithiane derivatives makes it particularly valuable in protecting carbonyl compounds during multi-step synthetic processes .
属性
CAS 编号 |
49696-25-5 |
|---|---|
分子式 |
C6H8S3 |
分子量 |
176.3 g/mol |
IUPAC 名称 |
1-(1,3-dithiolan-2-ylidene)propane-2-thione |
InChI |
InChI=1S/C6H8S3/c1-5(7)4-6-8-2-3-9-6/h4H,2-3H2,1H3 |
InChI 键 |
RWOJLIUADUYMSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=S)C=C1SCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
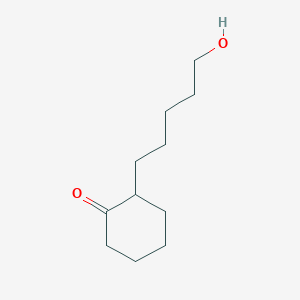
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
